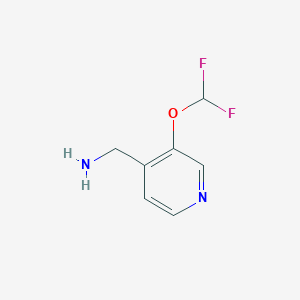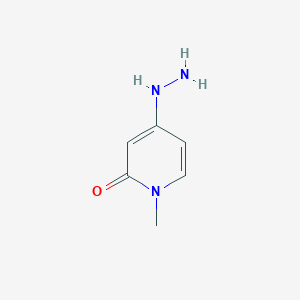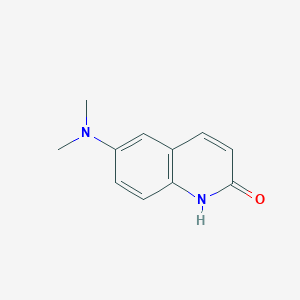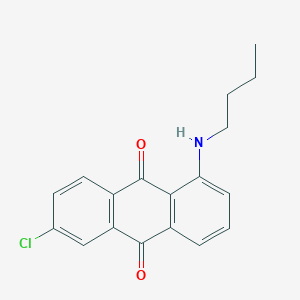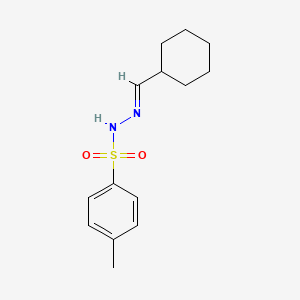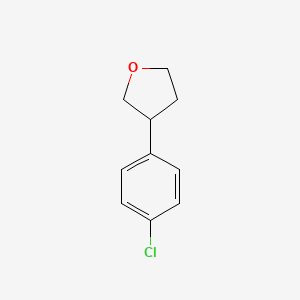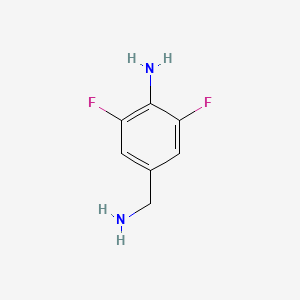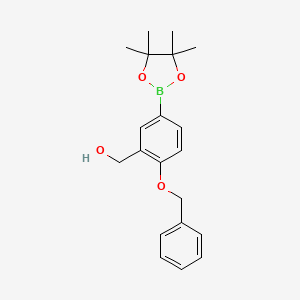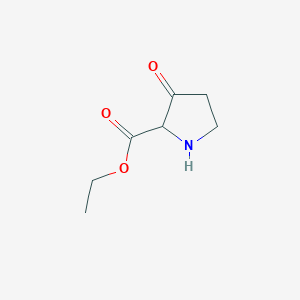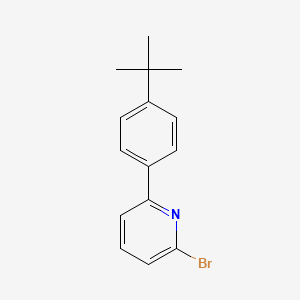
2-Bromo-6-(4-tert-butylphenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(4-tert-butylphenyl)pyridine is an organic compound with the molecular formula C15H16BrN It is a brominated pyridine derivative, characterized by the presence of a bromine atom at the 2-position and a 4-tert-butylphenyl group at the 6-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(4-tert-butylphenyl)pyridine typically involves the bromination of 6-(4-tert-butylphenyl)pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-(4-tert-butylphenyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often employed in the synthesis of pharmaceuticals and advanced materials.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses a palladium catalyst, a base such as potassium carbonate, and a boronic acid or ester as the coupling partner.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides, which can replace the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 6-(4-tert-butylphenyl)-2-phenylpyridine.
Aplicaciones Científicas De Investigación
2-Bromo-6-(4-tert-butylphenyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds, investigating its role in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-(4-tert-butylphenyl)pyridine in chemical reactions involves the activation of the bromine atom, which can be displaced by nucleophiles or participate in coupling reactions. The molecular targets and pathways depend on the specific reaction and the reagents involved. For example, in Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond by coordinating with the bromine atom and the boronic acid .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-(4-tert-butylphenyl)pyridine: Similar structure but with the bromine atom at the 4-position.
2-Bromo-6-(4-methylphenyl)pyridine: Similar structure but with a methyl group instead of a tert-butyl group.
2-Chloro-6-(4-tert-butylphenyl)pyridine: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-Bromo-6-(4-tert-butylphenyl)pyridine is unique due to the specific positioning of the bromine and tert-butylphenyl groups, which influence its reactivity and applications. The tert-butyl group provides steric hindrance, affecting the compound’s behavior in chemical reactions and its potential use in material science and medicinal chemistry.
Propiedades
Fórmula molecular |
C15H16BrN |
|---|---|
Peso molecular |
290.20 g/mol |
Nombre IUPAC |
2-bromo-6-(4-tert-butylphenyl)pyridine |
InChI |
InChI=1S/C15H16BrN/c1-15(2,3)12-9-7-11(8-10-12)13-5-4-6-14(16)17-13/h4-10H,1-3H3 |
Clave InChI |
RKUGIXXIKPWYCD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2'-Methyl-[3,3'-bithiophene]-2-thiol](/img/structure/B13137150.png)
